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Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)aniline

Cat. No.: B1339340 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(3-Fluorophenoxy)aniline is a synthetic aromatic amine that has garnered

significant attention in medicinal chemistry, primarily serving as a crucial building block in the

development of targeted therapeutics. Its structural features, particularly the fluorinated

phenoxy group, make it a valuable intermediate for the synthesis of kinase inhibitors, a class of

drugs that has revolutionized cancer treatment and is being explored for a multitude of other

diseases. This technical guide provides a comprehensive review of the available literature on 4-
(3-fluorophenoxy)aniline, focusing on its synthesis, role in drug discovery, and the biological

activities of compounds derived from it.

Physicochemical Properties
While detailed experimental data for 4-(3-Fluorophenoxy)aniline is not extensively published,

its basic physicochemical properties can be found in chemical databases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1339340?utm_src=pdf-interest
https://www.benchchem.com/product/b1339340?utm_src=pdf-body
https://www.benchchem.com/product/b1339340?utm_src=pdf-body
https://www.benchchem.com/product/b1339340?utm_src=pdf-body
https://www.benchchem.com/product/b1339340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₂H₁₀FNO PubChem[1]

Molecular Weight 203.21 g/mol PubChem[1]

CAS Number 307308-62-9 PubChem

Appearance Not specified

Melting Point Not specified

Boiling Point Not specified

Solubility Not specified

Synthesis of 4-(3-Fluorophenoxy)aniline
Detailed, peer-reviewed synthetic protocols specifically for 4-(3-fluorophenoxy)aniline are not

readily available in the public domain. However, its structure, a diaryl ether amine, suggests

that its synthesis would likely employ standard cross-coupling methodologies. The formation of

the ether linkage is a key step, which can be achieved through reactions such as the Ullmann

condensation or the Buchwald-Hartwig C-O coupling.

Conceptual Synthetic Workflow:

A plausible synthetic route would involve the coupling of a protected aminophenol with a

fluorinated aryl halide.

Reactants

Reaction Product

4-Aminophenol

Ullmann Condensation or
Buchwald-Hartwig Coupling

1-Bromo-3-fluorobenzene

4-(3-Fluorophenoxy)aniline
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Conceptual Synthetic Pathway for 4-(3-Fluorophenoxy)aniline.

Experimental Protocols for Analogous Syntheses:
While a specific protocol for the target molecule is elusive, methods for synthesizing structurally

similar compounds provide valuable insights.

1. Ullmann Condensation: This classical copper-catalyzed reaction is a common method for

forming diaryl ethers.[2][3]

General Protocol: A mixture of an aminophenol (or a protected derivative), an aryl halide (in

this case, 1-bromo-3-fluorobenzene), a copper catalyst (e.g., CuI, CuO, or copper powder), a

base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP) is heated at

elevated temperatures. The reaction progress is monitored by techniques like TLC or LC-

MS. Upon completion, the product is isolated through extraction and purified by

chromatography.

2. Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a more

modern and often milder alternative to the Ullmann condensation.[4][5]

General Protocol: An aminophenol (or a protected derivative) and 1-bromo-3-fluorobenzene

are reacted in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine

ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent (e.g.,

toluene, dioxane). The reaction is typically run under an inert atmosphere (nitrogen or argon)

at temperatures ranging from room temperature to reflux. Workup involves quenching the

reaction, extraction, and purification.

Role in Drug Discovery: An Intermediate for Kinase
Inhibitors
The primary significance of 4-(3-fluorophenoxy)aniline in the scientific literature is its use as

an intermediate in the synthesis of more complex molecules, particularly those designed as

kinase inhibitors. The aniline moiety often serves as a key pharmacophore that interacts with

the hinge region of the ATP-binding site of kinases.[4] The 3-fluorophenoxy group can occupy
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adjacent hydrophobic pockets and the fluorine atom can form specific interactions, contributing

to the overall binding affinity and selectivity of the final inhibitor.

While no specific biological activity data for 4-(3-fluorophenoxy)aniline itself has been

reported, its incorporation into potent kinase inhibitors highlights its importance as a scaffold.

For instance, derivatives of the structurally related 3-chloro-4-(3-fluorobenzyloxy)aniline have

been synthesized and evaluated as dual EGFR/ErbB-2 kinase inhibitors.

Signaling Pathways of Downstream Molecules
Although 4-(3-fluorophenoxy)aniline is a building block and not a direct modulator of signaling

pathways, the complex molecules derived from it are often designed to inhibit key signaling

cascades implicated in cancer. A prominent example is the Epidermal Growth Factor Receptor

(EGFR) signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[6]
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Simplified EGFR Signaling Pathway Targeted by Downstream Inhibitors.
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Conclusion
4-(3-Fluorophenoxy)aniline is a valuable, albeit under-documented, chemical intermediate in

the field of drug discovery. Its primary role is that of a scaffold in the synthesis of potent kinase

inhibitors. While specific experimental protocols and biological data for the compound itself are

not readily available in published literature, its structural motifs are present in numerous

patented and researched kinase inhibitors. Future research and publications detailing the

synthesis and biological screening of foundational chemical building blocks like 4-(3-
fluorophenoxy)aniline would be of great benefit to the medicinal chemistry community,

potentially accelerating the discovery of novel therapeutics. Researchers working with this

compound should rely on established synthetic methodologies for diaryl ethers and anilines

and consider its potential as a core fragment for developing new kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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